molecular formula C18H19N3O2S B2740416 N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034604-56-1

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2740416
CAS RN: 2034604-56-1
M. Wt: 341.43
InChI Key: FMGKMVXSSQZQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MI-TCH-001, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in future research for the development of new drugs and treatments.

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been significantly enhanced by using catalyst systems involving derivatives similar to N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. This has opened new avenues for the Goldberg amidation process, showcasing the versatility of these compounds in synthetic organic chemistry (De, Yin, & Ma, 2017).

Anti-Inflammatory and Anticancer Activities

Derivatives of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies have shown promising results, particularly in the context of anti-inflammatory and analgesic activities without causing significant tissue damage, which suggests potential therapeutic applications (Küçükgüzel et al., 2013).

Melatonin Receptor Ligands

Research into melatonin receptor ligands has highlighted the importance of the structural modification of compounds similar to N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide. Such modifications can significantly impact the binding affinity and activity of these compounds towards melatonin receptors, potentially offering new insights into the development of therapeutic agents for sleep disorders (Elisi et al., 2020).

Synthesis of Di- and Mono-oxalamides

Innovative synthetic approaches have been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related compounds, demonstrating the utility of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives in the creation of both anthranilic acid derivatives and oxalamides. This showcases their role in advancing synthetic methodology (Mamedov et al., 2016).

Antitumor Agents

Certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally related to N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have shown potent anti-tumor activities. These compounds provide a promising foundation for the development of new antitumor agents, highlighting the broad potential of such molecular frameworks in medicinal chemistry (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

N-[2-(1-methylindol-5-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-9-7-14-11-13(4-5-16(14)21)6-8-19-17(22)18(23)20-12-15-3-2-10-24-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGKMVXSSQZQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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